N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide
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Overview
Description
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide core linked to a thiophene ring and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 2-(thiophen-3-yl)ethylamine. This can be achieved through the reaction of thiophene with ethylamine under controlled conditions.
Coupling Reaction: The intermediate is then reacted with 4-methylpiperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired piperazine derivative.
Cyclopentanecarboxamide Formation: Finally, the piperazine derivative is coupled with cyclopentanecarboxylic acid using a suitable activating agent, such as DCC (dicyclohexylcarbodiimide), to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions, enzyme activity, and cellular uptake mechanisms.
Medicine
Medically, this compound is of interest for its potential therapeutic properties. It may act as a lead compound in the development of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders or cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide: Lacks the thiophene ring, which may reduce its interaction potential with certain biological targets.
N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide: Lacks the piperazine moiety, which may affect its receptor binding properties.
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide: Has a different acyl group, which can alter its chemical reactivity and biological activity.
Uniqueness
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is unique due to the combination of its structural features. The presence of both a thiophene ring and a piperazine moiety provides a versatile scaffold for interaction with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3OS/c1-19-7-9-20(10-8-19)16(15-6-11-22-13-15)12-18-17(21)14-4-2-3-5-14/h6,11,13-14,16H,2-5,7-10,12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMTYXDAYZRCEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2CCCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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